molecular formula C54H52NiP4 B13107753 Bis(1,3-bis(diphenylphosphino)propane)nickel(0)

Bis(1,3-bis(diphenylphosphino)propane)nickel(0)

Katalognummer: B13107753
Molekulargewicht: 883.6 g/mol
InChI-Schlüssel: UZKYIJVMRLWABG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(1,3-bis(diphenylphosphino)propane)nickel(0) is a coordination complex that features a nickel atom coordinated by two 1,3-bis(diphenylphosphino)propane ligands. This compound is known for its distorted tetrahedral geometry and is used in various catalytic applications due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of Bis(1,3-bis(diphenylphosphino)propane)nickel(0) can be achieved through several methods. One common route involves the reaction of nickel(II) chloride with 1,3-bis(diphenylphosphino)propane in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Bis(1,3-bis(diphenylphosphino)propane)nickel(0) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel(II) complexes.

    Reduction: It can be reduced further to form nickel(0) species.

    Substitution: Ligand substitution reactions can occur, where the 1,3-bis(diphenylphosphino)propane ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents like sodium borohydride.

Wirkmechanismus

The mechanism by which Bis(1,3-bis(diphenylphosphino)propane)nickel(0) exerts its effects involves the coordination of the nickel atom with the 1,3-bis(diphenylphosphino)propane ligands. This coordination creates a stable complex that can facilitate various catalytic reactions. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, which are crucial in many organic synthesis reactions .

Eigenschaften

Molekularformel

C54H52NiP4

Molekulargewicht

883.6 g/mol

IUPAC-Name

3-diphenylphosphanylpropyl(diphenyl)phosphane;nickel

InChI

InChI=1S/2C27H26P2.Ni/c2*1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h2*1-12,14-21H,13,22-23H2;

InChI-Schlüssel

UZKYIJVMRLWABG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ni]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.